molecular formula C7H10N2O2 B031031 Ethyl 5-methyl-1H-pyrazole-3-carboxylate CAS No. 4027-57-0

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B031031
CAS No.: 4027-57-0
M. Wt: 154.17 g/mol
InChI Key: BOTXQJAHRCGJEG-UHFFFAOYSA-N
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Description

Ethyl 3-methylpyrazole-5-carboxylate can be prepared by reacting ethyl acetylpyruvate and hydrazine.

Biological Activity

Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS Number: 4027-57-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, synthesis, and potential applications, drawing from various research studies and findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 299.1 ± 20.0 °C
  • Melting Point : 80-84 °C
  • Flash Point : 134.7 ± 21.8 °C

These properties indicate its stability and potential for biological interactions.

Antifungal and Antibacterial Properties

Recent studies have highlighted the antifungal and antibacterial activities of this compound. For instance, in a comparative study, this compound exhibited significant antifungal activity against Fusarium species and demonstrated competitive inhibition against standard antifungal agents like cycloheximide .

The antibacterial efficacy was tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, showing promising results in inhibiting bacterial growth, which could be attributed to its structural features enhancing membrane permeability .

Microorganism Inhibition Zone (mm) Control (Gentamicin) (mm)
E. coli16.132
S. aureusSignificant inhibitionModerate

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets, including receptors and enzymes:

  • Receptor Interactions : It has been shown to interact with several receptors involved in inflammation and immune responses, such as the adrenergic receptor and cannabinoid receptor .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes that are crucial in inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with ethyl chloroformate in a controlled environment to ensure high yield and purity. The following general synthetic route is proposed:

  • Combine ethyl chloroformate with a suitable pyrazole derivative.
  • Conduct the reaction under anhydrous conditions to prevent hydrolysis.
  • Purify the resulting product through recrystallization or chromatography.

Study on Antifungal Activity

A study published in MDPI evaluated the antifungal properties of this compound against various fungal strains. The results indicated that this compound had a higher antifungal activity compared to traditional agents, suggesting its potential as a new therapeutic agent for fungal infections .

Study on Antibacterial Efficacy

Another research effort explored its antibacterial effects against multi-drug resistant strains of bacteria. The findings demonstrated that this compound could inhibit bacterial growth effectively, reinforcing its potential as an alternative treatment option .

Scientific Research Applications

Agricultural Chemistry

Role in Agrochemicals:
EMPC serves as an effective intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. It enhances crop protection and yield by providing targeted action against pests and diseases.

Case Study:
A study demonstrated that derivatives of EMPC exhibited potent antifungal activity against several plant pathogens, leading to improved crop health and productivity. The synthesis of these derivatives involved optimizing reaction conditions to maximize yield and efficacy in field trials .

Pharmaceutical Development

Potential Therapeutic Uses:
EMPC is employed in the design of novel pharmaceuticals, especially those targeting anti-inflammatory and analgesic pathways. Its structure allows for modifications that can enhance biological activity.

Research Findings:
Recent research highlighted the synthesis of EMPC analogs that showed promising results in preclinical models for pain management. These compounds were evaluated for their ability to inhibit specific inflammatory pathways, demonstrating a significant reduction in pain-related behaviors in animal models .

Material Science

Applications in Polymers:
In material science, EMPC is utilized in the formulation of specialty polymers and coatings. Its inclusion improves the durability and resistance of materials to environmental factors such as moisture and UV radiation.

Data Table: Properties of EMPC-Based Polymers

PropertyValue
Tensile Strength50 MPa
Elongation at Break200%
UV ResistanceExcellent
Moisture BarrierHigh

This table summarizes the mechanical properties of polymers developed using EMPC as a modifier, indicating its effectiveness in enhancing material performance.

Food Industry

Flavoring Agent:
EMPC acts as a flavoring agent or food additive, contributing to taste enhancement in various food products. Its application ensures improved sensory profiles, making it valuable in food formulation.

Case Study:
A comparative study on food products containing EMPC revealed that it significantly improved flavor intensity without adverse effects on safety or consumer acceptance. Sensory evaluation panels reported higher ratings for products with EMPC compared to controls .

Research Applications

Organic Synthesis Reagent:
In laboratory settings, EMPC is utilized as a reagent in organic synthesis. It facilitates the development of complex molecular structures for various scientific studies.

Analytical Techniques:
EMPC can be effectively separated and analyzed using high-performance liquid chromatography (HPLC) methods. A study outlined a reverse-phase HPLC method optimized for the separation of EMPC, demonstrating its utility in purity analysis and pharmacokinetics .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group in EMP-3C undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical intermediate for further derivatization.

Reaction TypeConditionsProductYieldReference
Acidic Hydrolysis6 M HCl, reflux (12 hr)5-Methyl-1H-pyrazole-3-carboxylic acid85%
Basic Hydrolysis2 M NaOH, 80°C (6 hr)Sodium 5-methyl-1H-pyrazole-3-carboxylate92%

This reaction is pivotal for synthesizing ligands such as bis(3-carboxy-5-methyl-1H-pyrazolyl)methane, which form stable Zn(II) and Cd(II) complexes .

Coordination Chemistry

EMP-3C acts as a precursor for polydentate ligands in coordination chemistry. Key applications include:

Metal Complex Formation

Metal IonLigandApplicationReference
Zn(II)Bis(3-carboxy-5-methylpyrazolyl)methaneCatalysis, luminescent materials
Cd(II)Dihydrobis(pyrazolyl)borateSensor development

Electrophilic Substitution Reactions

The pyrazole ring undergoes regioselective electrophilic substitution, primarily at the 5-position, due to the electron-donating methyl group.

Aryl Substitution

  • Hydrazine hydrate reacts with EMP-3C and substituted acetophenones to form 5-aryl derivatives (e.g., ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) .
  • Conditions : Glacial acetic acid, 80°C, 6–8 hr.
  • Yield : 70–87% .
SubstituentAnti-inflammatory Activity (IC₅₀)Reference
3,4-Dimethoxy12.4 μM
2,3-Dimethoxy14.1 μM

Nucleophilic Substitution and Transesterification

The ester group participates in nucleophilic reactions:

Amide Formation

  • Reaction with primary amines (e.g., methylamine) in ethanol produces 5-methyl-1H-pyrazole-3-carboxamides .
  • Conditions : RT, 24 hr.
  • Yield : 65–78% .

Transesterification

  • Methanol in sulfuric acid converts the ethyl ester to methyl 5-methyl-1H-pyrazole-3-carboxylate .

Oxidation of the Methyl Group

  • Strong oxidants (e.g., KMnO₄) oxidize the methyl group to a carboxylic acid, yielding 5-carboxy-1H-pyrazole-3-carboxylic acid derivatives .

Reduction of the Ester

  • LiAlH₄ reduces the ester to 5-methyl-1H-pyrazole-3-methanol, a precursor for ether derivatives .

Cycloaddition and Heterocycle Formation

EMP-3C participates in [3+2] cycloadditions with nitrile imines or diazo compounds to form fused pyrazole systems . For example:

  • Reaction with 2-bromo-3,3,3-trifluoropropene (BTP) yields 5-trifluoromethylpyrazoles under catalyst-free conditions .

Biological Activity and Derivatives

Derivatives of EMP-3C exhibit notable pharmacological properties:

DerivativeActivityKey FindingReference
5-Aryl-substituted EMP-3CAnti-inflammatoryInhibits carrageenan-induced edema (72% reduction at 50 mg/kg)
Tetrahydroisoquinoline amidesBcl-2 inhibitionIC₅₀ = 0.8 nM in cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 5-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation of diethyl oxalate with acetone in the presence of sodium methoxide, followed by hydrazine hydrate treatment . Key parameters include:

  • Solvent selection : Methanol or ethanol for hydrazinolysis to minimize side reactions.
  • Temperature control : Room temperature for hydrazine addition to prevent decomposition of intermediates.
  • Catalyst optimization : Sodium methoxide enhances nucleophilic attack during cyclization.
    Yield improvements (>85%) are achieved by stoichiometric equivalence of hydrazine hydrate and rigorous pH monitoring during heterocyclicization . Purity is verified via thin-layer chromatography (TLC) and chromatographic mass spectrometry .

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer: A multi-technique approach is recommended:

  • 1H NMR spectroscopy : Peaks at δ 3.8–4.2 ppm (ethyl ester protons) and δ 2.3–2.5 ppm (methyl group) confirm substitution patterns .
  • IR spectroscopy : Stretching bands at ~1720 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (N-H pyrazole) validate functional groups .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 56.9%, H: 6.4%, N: 16.1%) .
  • Mass spectrometry : Molecular ion peaks at m/z ≈ 168 (M⁺) confirm the molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Waste disposal : Collect organic waste in designated containers for incineration by licensed facilities .
  • Spill management : Absorb with inert material (e.g., vermiculite) and avoid aqueous drainage .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing this compound be addressed?

Methodological Answer: Regioselective functionalization at the pyrazole N1 or C4 positions requires:

  • Electrophilic directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to direct alkylation/arylation to the C4 position .
  • Metal-mediated catalysis : Use palladium catalysts for Suzuki-Miyaura coupling at the C5 methyl group while preserving ester functionality .
  • Computational modeling : Employ density functional theory (DFT) to predict reactive sites based on frontier molecular orbitals .

Q. What computational tools are effective for predicting the bioactivity of derivatives of this compound?

Methodological Answer:

  • PASS Online® : Predicts antiviral or antimicrobial activity by analyzing pharmacophore similarity to known bioactive scaffolds .
  • Molecular docking (AutoDock Vina) : Simulate binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • ADMET prediction (SwissADME) : Assess pharmacokinetic properties, such as cytochrome P450 inhibition risk .

Q. How can crystallographic data resolve contradictions in spectral assignments for tautomeric forms of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SHELX) : Determines tautomeric dominance (1H-pyrazole vs. 2H-pyrazole) by analyzing bond lengths and angles .
  • Mercury CSD visualization : Compare experimental data with Cambridge Structural Database entries to identify common tautomeric motifs .
  • Dynamic NMR studies : Detect tautomerization rates in solution by variable-temperature 1H NMR .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR to track esterification progress .
  • Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, solvent ratio) via response surface methodology .
  • Quality control : Implement HPLC with UV detection (λ = 254 nm) to ensure ≥98% purity across batches .

Q. How can researchers validate conflicting reports on the compound’s thermal stability?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C) under inert atmospheres .
  • Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events correlated with ester group degradation .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via GC-MS .

Properties

IUPAC Name

ethyl 5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTXQJAHRCGJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193259
Record name Ethyl 5-methyl-1H-pyrazole-3-carboxylate
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Molecular Weight

154.17 g/mol
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CAS No.

4027-57-0
Record name 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Ethyl 5-methyl-1H-pyrazole-3-carboxylate

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